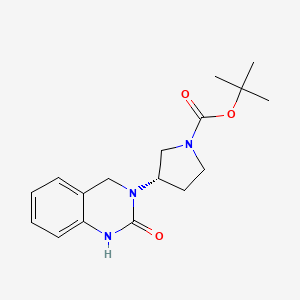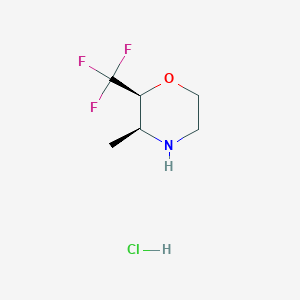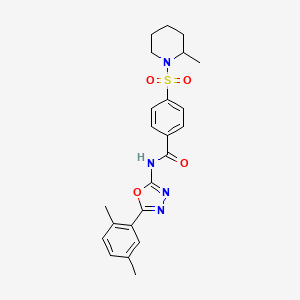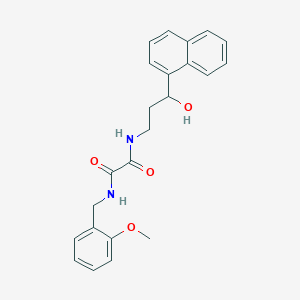
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate: is a complex organic compound known for its significant applications in the fields of chemistry, biology, and pharmacology. It features a pyrrolidine ring fused with a quinazoline derivative, linked via a tert-butyl ester group, indicating its potential in various biochemical and medicinal contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis often begins with commercially available starting materials like 1,2,3,4-tetrahydroquinazoline and pyrrolidine derivatives.
Key Steps:
Quinazoline Formation: This involves cyclization reactions where an appropriate precursor undergoes a cyclization to form the tetrahydroquinazoline core.
Pyrrolidine Introduction: Attachment of the pyrrolidine ring through amination or other coupling reactions.
tert-Butyl Ester Formation: The final step often involves esterification with tert-butanol under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is produced via batch or continuous flow methods, ensuring high yield and purity. Conditions such as temperature, solvent, and pH are optimized to facilitate efficient reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the quinazoline ring, changing its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyrrolidine ring or the quinazoline core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst (Pd/C).
Substitution: Halogenating agents or strong nucleophiles like alkoxides.
Major Products Formed:
Hydroxylated derivatives: From oxidation.
Amine derivatives: From reduction and substitution.
Scientific Research Applications
This compound serves a wide range of applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Functions as a probe in studying enzyme activities and biological pathways.
Medicine: Explored for its potential therapeutic properties, especially in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
Mechanism: The compound interacts with various molecular targets, often through binding to enzyme active sites or receptors, influencing biochemical pathways. Molecular Targets: Enzymes, receptors, and other protein targets. Pathways: Can modulate pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)pyrrolidine-1-carboxylate
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate
Uniqueness: The positional differences in the quinazoline ring or pyrrolidine moiety can significantly alter the compound's reactivity and biological activity, making tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate unique in its specific interactions and applications.
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-oxo-1,4-dihydroquinazolin-3-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-9-8-13(11-19)20-10-12-6-4-5-7-14(12)18-15(20)21/h4-7,13H,8-11H2,1-3H3,(H,18,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNWXGQZHAFTIX-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2453301.png)

![N-[(2,5-dimethylfuran-3-yl)methyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2453303.png)
![2-(2-((5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2453304.png)

![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2453307.png)
![N1-allyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2453309.png)

![2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2453312.png)
![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2453314.png)



![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B2453324.png)
